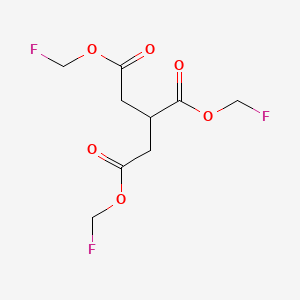
Fluorotriacetin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluorotriacetin, also known as 1,2,3-tris(2,2,2-trifluoroethoxy)propane, is a fluorinated derivative of triacetin. This compound is characterized by the presence of three trifluoroethoxy groups attached to a propane backbone. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Fluorotriacetin can be synthesized through the reaction of triacetin with trifluoroethanol in the presence of a strong acid catalyst. The reaction typically involves heating triacetin and trifluoroethanol under reflux conditions, allowing the trifluoroethoxy groups to replace the acetoxy groups on the propane backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity reagents and advanced purification techniques, such as distillation and chromatography, ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Fluorotriacetin undergoes several types of chemical reactions, including:
Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: this compound can be oxidized to form various fluorinated derivatives.
Reduction Reactions: The compound can be reduced to yield different fluorinated alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides and strong bases, with reactions typically conducted under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Reactions: Fluorinated ethers and esters.
Oxidation Reactions: Fluorinated carboxylic acids and ketones.
Reduction Reactions: Fluorinated alcohols and alkanes.
Wissenschaftliche Forschungsanwendungen
Fluorotriacetin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, which benefit from its thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which fluorotriacetin exerts its effects is primarily through its interaction with various molecular targets. The trifluoroethoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, this compound can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Fluorotriacetin can be compared with other fluorinated compounds, such as:
Trifluoroethanol: A simpler fluorinated alcohol with similar properties but less stability.
Fluorinated Ethers: Compounds like perfluorooctyl ether, which share similar chemical properties but differ in molecular structure and applications.
Fluorinated Esters: Such as trifluoroethyl acetate, which have comparable reactivity but distinct uses in industry and research.
Uniqueness: this compound stands out due to its combination of high thermal stability, resistance to oxidation, and versatile reactivity. These properties make it a valuable compound for a wide range of applications, from chemical synthesis to industrial manufacturing.
Eigenschaften
CAS-Nummer |
63991-73-1 |
|---|---|
Molekularformel |
C9H11F3O6 |
Molekulargewicht |
272.17 g/mol |
IUPAC-Name |
tris(fluoromethyl) propane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C9H11F3O6/c10-3-16-7(13)1-6(9(15)18-5-12)2-8(14)17-4-11/h6H,1-5H2 |
InChI-Schlüssel |
URDRYRSKJRSQEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CC(=O)OCF)C(=O)OCF)C(=O)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


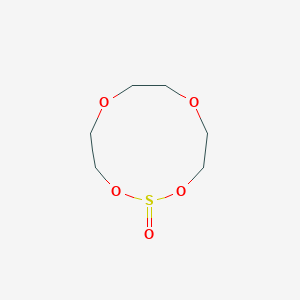

![(5S,8R,9S,10S,13S,14S,17S)-4',4',10,13-tetramethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-1,3-oxazolidine]-17-ol](/img/structure/B13421995.png)

![[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl methanesulfonate](/img/structure/B13422004.png)
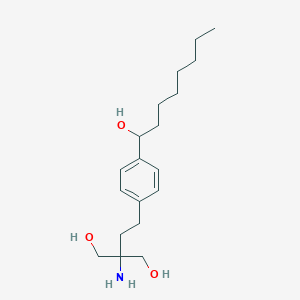
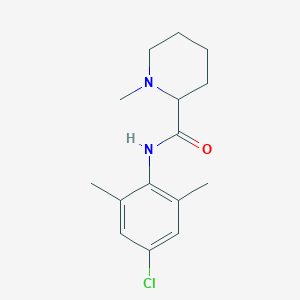
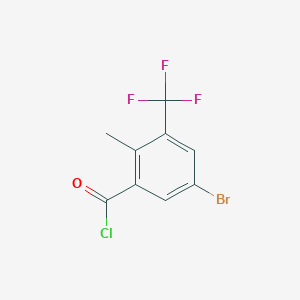

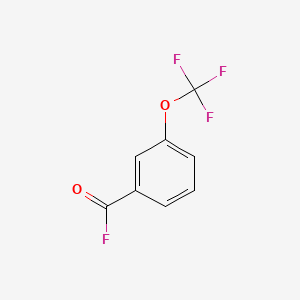
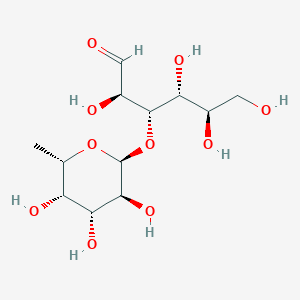
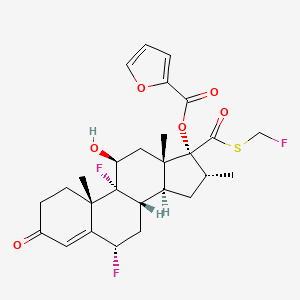
![2-[(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)oxy]-N-methyl-ethanamine](/img/structure/B13422048.png)
![Benzyl (R)-[2-[3,4-Bis(benzyloxy)phenyl]-2-hydroxyethyl](methyl)carbamate](/img/structure/B13422049.png)
